Home > Products > Screening Compounds P34438 > PROTAC B-Raf degrader 1
PROTAC B-Raf degrader 1 -

PROTAC B-Raf degrader 1

Catalog Number: EVT-3134677
CAS Number:
Molecular Formula: C36H37N5O12S
Molecular Weight: 763.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules designed to induce the degradation of specific target proteins. [, , , , , , , , , , ] They consist of two ligands connected by a linker: one ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. [, , , , , , , , , , ] This brings the target protein into close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [, , , , , , , , , , ]


17-Allylamino-17-demethoxygeldanamycin

Compound Description: 17-Allylamino-17-demethoxygeldanamycin (17-AAG) is an inhibitor of Hsp90, a chaperone protein. [, ] Studies have shown that mutant, activated B-Raf (particularly V600E B-Raf) relies on Hsp90 for stability. [, ] Inhibiting Hsp90 with 17-AAG leads to the degradation of mutant B-Raf, ultimately inhibiting the MAPK pathway and exhibiting antitumor activity. [, ]

Overview

PROTAC B-Raf degrader 1 is a compound designed to selectively degrade the B-Raf protein, which is implicated in various cancers, particularly melanoma. This compound represents a novel approach in targeted protein degradation, utilizing the PROTAC (Proteolysis Targeting Chimera) technology. By harnessing the cell's ubiquitin-proteasome system, PROTAC B-Raf degrader 1 offers a potential therapeutic strategy for diseases driven by aberrant B-Raf activity.

Source

The development of PROTAC B-Raf degrader 1 is attributed to research in the field of targeted protein degradation, with significant contributions from academic and pharmaceutical institutions focusing on cancer therapeutics. The specific synthesis and characterization details may be proprietary to the developing organization.

Classification

PROTAC B-Raf degrader 1 falls under the classification of small molecule drugs and is categorized as a targeted therapy. It specifically targets the B-Raf protein, a serine/threonine kinase that plays a critical role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.

Synthesis Analysis

Methods

The synthesis of PROTAC B-Raf degrader 1 typically involves a multi-step organic synthesis process. Key steps may include:

  1. Building Blocks Preparation: Starting materials are selected based on their reactivity and ability to form desired linkages.
  2. Coupling Reactions: Various coupling reactions (e.g., amide bond formation) are employed to link the ligand that binds to B-Raf with an E3 ligase ligand.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.

Technical Details

The synthesis may utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and reduce reaction times. Detailed reaction conditions, including temperature, solvent choice, and reaction time, are optimized for each step to ensure high purity and yield of PROTAC B-Raf degrader 1.

Molecular Structure Analysis

Structure

The molecular structure of PROTAC B-Raf degrader 1 typically consists of three main components:

  • A ligand that selectively binds to the B-Raf protein.
  • A linker that connects the two ligands.
  • An E3 ligase ligand that recruits the ubiquitin-proteasome system for target degradation.

Data

The precise molecular formula and structural data (including molecular weight and specific functional groups) would be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This data confirms the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the mechanism of action of PROTAC B-Raf degrader 1 include:

  1. Binding to Target Protein: The ligand binds specifically to the B-Raf protein.
  2. Recruitment of E3 Ligase: The E3 ligase component facilitates ubiquitination of the bound target protein.
  3. Degradation: The ubiquitinated protein is subsequently recognized by the proteasome and degraded.

Technical Details

These reactions involve non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces between the PROTAC molecule and its targets. The efficiency of these interactions can be influenced by structural modifications in either ligand or linker components.

Mechanism of Action

Process

The mechanism of action for PROTAC B-Raf degrader 1 involves:

  1. Target Recognition: The compound binds to B-Raf, altering its conformation.
  2. Ubiquitination: The E3 ligase component catalyzes the transfer of ubiquitin moieties onto lysine residues on B-Raf.
  3. Proteasomal Degradation: The polyubiquitinated B-Raf is directed to the proteasome for degradation, leading to reduced levels of this oncogenic protein within cells.

Data

Experimental studies demonstrate that treatment with PROTAC B-Raf degrader 1 results in significant depletion of B-Raf levels in various cancer cell lines, correlating with reduced cell proliferation and increased apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline compound.
  • Solubility: Solubility characteristics vary based on solvent polarity; often tested in dimethyl sulfoxide or phosphate-buffered saline.
  • Melting Point: Specific melting point data would be determined during characterization.

Chemical Properties

  • Stability: Stability studies under various conditions (pH, temperature) are essential for determining shelf-life and storage conditions.
  • Reactivity: Reactivity profiles are assessed through stress testing against common reagents and environmental factors.
Applications

Scientific Uses

PROTAC B-Raf degrader 1 has potential applications in:

  • Cancer Therapeutics: As a treatment option for patients with tumors harboring mutations in the B-Raf gene, particularly those resistant to traditional therapies.
  • Research Tool: In studies aimed at understanding protein dynamics and degradation pathways within cellular systems.
  • Drug Development: As a model for developing other PROTAC-based therapeutics targeting different proteins involved in various diseases.

Properties

Product Name

PROTAC B-Raf degrader 1

IUPAC Name

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide

Molecular Formula

C36H37N5O12S

Molecular Weight

763.8 g/mol

InChI

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+

InChI Key

AMOFJSISJOOLNX-OUKQBFOZSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.